Spop-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

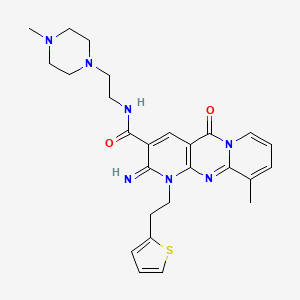

Molecular Formula |

C26H31N7O2S |

|---|---|

Molecular Weight |

505.6 g/mol |

IUPAC Name |

6-imino-11-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]-2-oxo-7-(2-thiophen-2-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

InChI |

InChI=1S/C26H31N7O2S/c1-18-5-3-9-33-23(18)29-24-21(26(33)35)17-20(22(27)32(24)10-7-19-6-4-16-36-19)25(34)28-8-11-31-14-12-30(2)13-15-31/h3-6,9,16-17,27H,7-8,10-15H2,1-2H3,(H,28,34) |

InChI Key |

CQWPQOGWIPGPOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CS4)C(=O)NCCN5CCN(CC5)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of SPOP-IN-1 in Renal Cell Carcinoma

Executive Summary: In the vast majority of clear-cell renal cell carcinoma (ccRCC) cases, the speckle-type POZ protein (SPOP) is overexpressed and critically mislocalized from the nucleus to the cytoplasm.[1][2] This cytoplasmic accumulation drives tumorigenesis by targeting multiple tumor suppressor proteins for ubiquitination and subsequent proteasomal degradation.[3][4] SPOP-IN-1 and its analogues are first-in-class small molecule inhibitors designed to specifically disrupt the interaction between SPOP and its substrates. By binding to the substrate-recognition pocket of SPOP, these inhibitors prevent the degradation of key tumor suppressors, notably PTEN and DUSP7.[5] This action restores their function, leading to the suppression of the PI3K/AKT and MAPK/ERK oncogenic signaling pathways, respectively, and ultimately inducing cell death in ccRCC cells dependent on cytoplasmic SPOP.[1][6] This document provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

The Oncogenic Role of Cytoplasmic SPOP in ccRCC

In normal cells, SPOP resides in the nucleus and functions as a tumor suppressor by mediating the degradation of various oncogenic proteins.[1][2] However, in approximately 99% of ccRCC tumors, SPOP is overexpressed and accumulates in the cytoplasm.[5] This aberrant localization is driven by hypoxia and hypoxia-inducible factors (HIFs), which are hallmark features of ccRCC, and leads to a neomorphic oncogenic function.[3][7]

As a substrate adaptor for the Cullin3-RING E3 ubiquitin ligase (CRL3) complex, cytoplasmic SPOP recognizes and binds to specific substrate-binding consensus (SBC) motifs in a range of proteins, targeting them for degradation.[5][8] This activity promotes cancer cell proliferation and survival by eliminating key tumor suppressors.[3][9]

Key Cytoplasmic SPOP Substrates in ccRCC:

-

PTEN (Phosphatase and Tensin Homolog): A critical tumor suppressor that negatively regulates the PI3K-AKT-mTOR signaling pathway, which governs cell growth and proliferation.[3][5]

-

DUSP7 (Dual-Specificity Phosphatase 7): An ERK-specific phosphatase that acts as a negative regulator of the MAPK/ERK pathway, controlling cell proliferation and survival.[3][4][5]

-

Daxx (Death Domain-Associated Protein): A pro-apoptotic protein whose degradation helps cancer cells evade programmed cell death.[3][4][9]

-

Gli2 (GLI Family Zinc Finger 2): A transcription factor in the Hedgehog signaling pathway.[3][4][9]

-

SETD2: A histone methyltransferase whose degradation negatively impacts H3K36me3 levels.[4]

-

LATS1: A tumor suppressor kinase in the Hippo signaling pathway.[10]

This compound: A Targeted Inhibitor of the SPOP-Substrate Interaction

The therapeutic strategy against oncogenic SPOP focuses on disrupting its ability to bind substrates, thereby preventing their degradation. This compound and its optimized analogues (e.g., compound 6b, 6lc) were developed through structure-based design to fit into the substrate-binding cleft of SPOP's MATH domain.[1][2][6] This direct, competitive inhibition is highly specific to cancer cells where SPOP is cytoplasmically accumulated and oncogenic, with minimal effects on the viability of normal cells.[1][11]

Data Presentation

Quantitative data from studies on SPOP inhibitors demonstrate their potency in disrupting SPOP activity and suppressing ccRCC cell growth.

Table 1: Cellular Potency of SPOP Inhibitors in ccRCC Cell Lines

| Compound | Cell Line | Assay Type | IC50 / Effect | Reference |

|---|---|---|---|---|

| 6b | A498 | Cell Viability | ~5 µM | [2][5] |

| 6b | 786-O | Cell Viability | ~10 µM | [2][5] |

| 6lc | A498 | Cell Viability | IC50 = 3.8 µM | [6] |

| 6lc | 786-O | Cell Viability | IC50 = 7.1 µM | [6] |

| 6lc | A498 | Colony Formation | Significant inhibition at 10 µM | [6] |

| 6lc | 786-O | Colony Formation | Significant inhibition at 10 µM | [6] |

| DDO-4033 | A498 | Cell Proliferation | IC50 = 1.02 µM | [10] |

| DDO-4033 | 786-O | Cell Proliferation | IC50 = 1.98 µM |[10] |

Core Mechanism of Action

The mechanism of this compound can be understood as a multi-step process beginning with target engagement and culminating in the suppression of oncogenic signaling and cancer cell death.

Disruption of SPOP-Substrate Binding and Rescue of Tumor Suppressors

This compound directly binds to the SPOP MATH domain, physically blocking the binding site for substrates like PTEN and DUSP7.[6] This action prevents SPOP from recruiting these tumor suppressors to the CRL3 E3 ligase complex, thereby inhibiting their polyubiquitination and subsequent degradation.[5][6] The result is a dose-dependent increase in the intracellular protein levels of PTEN and DUSP7 in ccRCC cells treated with the inhibitor.[6]

Caption: this compound blocks the SPOP-substrate interaction, preventing degradation.

Downstream Effects on Oncogenic Signaling

The stabilization and accumulation of SPOP substrates directly impact downstream pro-tumorigenic pathways.

-

PI3K/AKT Pathway: The rescued PTEN protein resumes its phosphatase activity, dephosphorylating PIP3 to PIP2. This action inhibits the activation of AKT, a key downstream effector. Treatment of ccRCC cells with SPOP inhibitors leads to a measurable decrease in the levels of phosphorylated AKT (p-AKT).[6]

-

MAPK/ERK Pathway: The rescued DUSP7 protein dephosphorylates and inactivates ERK. Consequently, SPOP inhibitor treatment results in reduced levels of phosphorylated ERK (p-ERK).[6]

Caption: this compound restores PTEN and DUSP7, inhibiting AKT and ERK signaling.

Key Experimental Protocols

The elucidation of the this compound mechanism of action relies on a series of standard and specialized biochemical and cell biology assays.

Co-Immunoprecipitation (Co-IP) for SPOP-Substrate Interaction

This assay is used to demonstrate that SPOP directly binds to its substrates and that this interaction is disrupted by an inhibitor.

-

Cell Lysis: Culture HEK293T or ccRCC cells co-transfected with plasmids expressing tagged versions of SPOP (e.g., FLAG-SPOP) and a substrate (e.g., HA-PTEN). Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein complex.

-

Inhibitor Treatment (for disruption): In a parallel experiment, pre-incubate the cell lysate with this compound (e.g., 10-20 µM) for 2-4 hours before adding the antibody.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elution and Western Blot: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the input, unbound, and immunoprecipitated fractions by Western blotting using antibodies against both tags (e.g., anti-FLAG and anti-HA) to confirm co-precipitation and its disruption by the inhibitor.

Western Blot Analysis of Signaling Pathways

This protocol is used to quantify the dose-dependent effect of this compound on substrate protein levels and downstream pathway activity.

-

Cell Treatment: Seed ccRCC cells (e.g., A498, 786-O) in 6-well plates. Once they reach 70-80% confluency, treat them with a dose range of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies overnight at 4°C. Key primary antibodies include: anti-PTEN, anti-DUSP7, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, and anti-GAPDH or β-actin as a loading control.

-

Detection: After washing, incubate with HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.

-

Cell Seeding: Seed ccRCC cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 to 50 µM) in triplicate.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

ATP Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent (which lyses cells and generates a luminescent signal proportional to the amount of ATP present) to each well.

-

Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.

Caption: Workflow for validating SPOP inhibitor mechanism and efficacy.

Conclusion and Future Directions

The mechanism of action for this compound in renal cell carcinoma is a prime example of targeted cancer therapy. By specifically inhibiting the oncogenic, cytoplasmic form of SPOP, these molecules rescue the function of critical tumor suppressors, leading to the shutdown of essential growth and survival pathways in ccRCC.[1][5] The high dependency of ccRCC on this pathway provides a clear therapeutic window, as demonstrated by the minimal toxicity to normal cells.[1][11]

Future research will focus on optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors to produce clinical candidates.[2][6] Furthermore, exploring combination therapies, for instance with inhibitors of pathways that might mediate resistance, could provide more durable responses for patients with advanced ccRCC. While SPOP inhibitors are still in the preclinical stage, they represent a novel and highly promising therapeutic strategy for a cancer with limited treatment options.[11]

References

- 1. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SPOP in Cancer: Phenomena, Mechanisms and Its Role in Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibition of speckle-type POZ protein-substrate interactions for the treatment of renal cell carcinoma - Hwang - Translational Cancer Research [tcr.amegroups.org]

- 6. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 2-Pyrazolylpyrimidinone Derivatives as New SPOP Inhibitors for Renal Cell Carcinoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research [english.simm.cas.cn]

An In-depth Technical Guide to the Function of Spop-IN-1 in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Speckle-type POZ protein (SPOP) is a critical E3 ubiquitin ligase adaptor protein that plays a significant tumor-suppressive role in prostate cancer. It functions by targeting a range of oncoproteins for proteasomal degradation, thereby regulating key cellular processes such as cell cycle progression, DNA damage repair, and androgen receptor (AR) signaling. Mutations in the SPOP gene are among the most frequent genetic alterations in primary prostate cancer, leading to the stabilization of its oncogenic substrates and driving tumor progression.

Spop-IN-1 is a selective small molecule inhibitor of the SPOP E3 ubiquitin ligase.[1] While much of the current understanding of SPOP's role in prostate cancer comes from studies of SPOP gene mutations and knockdown experiments, this compound provides a valuable pharmacological tool to probe the therapeutic potential of targeting this pathway. This technical guide will delineate the function of SPOP in prostate cancer, the mechanism of action of SPOP inhibition by molecules like this compound, and the downstream consequences for cancer cell biology. The information presented is synthesized from preclinical studies involving genetic and pharmacological inhibition of SPOP.

Mechanism of Action of SPOP and its Inhibition

SPOP functions as a substrate adaptor for the Cullin 3-RING ubiquitin ligase (CRL3) complex. The MATH domain of SPOP recognizes and binds to specific degron motifs in its substrate proteins. This interaction facilitates the ubiquitination of the substrate by the CRL3 complex, marking it for degradation by the proteasome.

This compound and similar inhibitors are designed to disrupt the substrate-binding function of the SPOP MATH domain. By occupying the substrate-binding pocket, these inhibitors prevent SPOP from recognizing and recruiting its target oncoproteins to the CRL3 ligase for ubiquitination. This leads to the accumulation of these substrates, which, in the context of wild-type SPOP, can paradoxically mimic the effects of loss-of-function SPOP mutations. However, in a therapeutic context, the functional consequences of SPOP inhibition are cell- and context-dependent.

Key Signaling Pathways Regulated by SPOP in Prostate Cancer

The inhibition of SPOP by this compound is expected to impact several critical signaling pathways that are dysregulated in prostate cancer.

Androgen Receptor (AR) Signaling

SPOP is a key negative regulator of the androgen receptor. It directly binds to and promotes the degradation of the AR protein. Inhibition of SPOP would lead to the stabilization and accumulation of AR, potentially enhancing AR signaling. This is consistent with findings that prostate cancers with SPOP mutations exhibit heightened AR transcriptional activity.

PI3K/AKT Signaling

SPOP mediates the degradation of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key upstream activator of the AKT signaling pathway. Inhibition of SPOP leads to the accumulation of PDK1, resulting in increased AKT activity and the promotion of oncogenic functions.

References

Spop-IN-1 and its role in the ubiquitin-proteasome system

An In-Depth Technical Guide to Spop-IN-1: Targeting the SPOP-Substrate Interface in the Ubiquitin-Proteasome System

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Speckle-type POZ (pox virus and zinc finger) protein (SPOP) is a critical substrate adaptor for the Cullin 3-RING E3 ubiquitin ligase complex (CRL3SPOP). It plays a pivotal role in cellular homeostasis by targeting a multitude of proteins for ubiquitination and subsequent proteasomal degradation. Dysregulation of SPOP, through mutation or aberrant expression, is a key driver in several cancers, including prostate and clear-cell renal cell carcinoma (ccRCC). In ccRCC, SPOP is often overexpressed and mislocalized to the cytoplasm, where it functions as an oncoprotein by degrading tumor suppressors. This has established SPOP as a compelling therapeutic target. This compound is a small molecule inhibitor designed to disrupt the SPOP-substrate interaction, thereby preventing the degradation of tumor-suppressive substrates. This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

The Role of SPOP in the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells, maintaining protein quality control and regulating numerous cellular processes. The specificity of the UPS is largely conferred by E3 ubiquitin ligases, which recognize specific substrate proteins.

SPOP functions as the substrate recognition component of the CRL3SPOP E3 ligase complex.[1] Human SPOP is a 374-amino acid protein composed of three key domains:[2]

-

MATH (Meprin and TRAF-C Homology) Domain: Located at the N-terminus, this domain is responsible for recognizing and binding to a specific SPOP-binding consensus (SBC) motif (Φ-Π-S-S/T-S/T, where Φ is nonpolar and Π is polar) found in its substrates.[3]

-

BTB (Broad-Complex, Tramtrack and Bric-a-brac) Domain: This central domain mediates dimerization and interaction with Cullin 3.[1]

-

BACK (BTB and C-terminal Kelch) Domain: A C-terminal domain that also contributes to SPOP oligomerization, which enhances substrate binding and ubiquitination efficiency.[1]

Through these domains, SPOP recruits substrates to the CRL3 complex, which then catalyzes the attachment of ubiquitin chains, marking the substrate for degradation by the 26S proteasome. Key SPOP substrates include the tumor suppressors PTEN and DUSP7, the oncoprotein DEK, and BET proteins like BRD4.[4][5]

This compound: A Targeted SPOP Inhibitor

In pathologies like ccRCC, SPOP is overexpressed and accumulates in the cytoplasm, leading to the degradation of crucial tumor suppressors such as PTEN (a negative regulator of the PI3K/AKT pathway) and DUSP7 (an ERK phosphatase).[4][6] This aberrant activity makes the SPOP-substrate interface an attractive target for therapeutic intervention.

This compound (also referred to in the literature as compound 6lc ) is a potent, selective, small-molecule inhibitor of the SPOP E3 ubiquitin ligase.[6][7] It was developed through structure-activity relationship (SAR) studies building upon an earlier hit compound, 6b.[6][8] this compound functions by directly interfering with the SPOP-substrate interaction, occupying the binding pocket on the SPOP MATH domain that normally recognizes the SBC motif of its targets.[9]

SpopIN1 -> Accumulation [style=invis]; # Invisible edge for layout

edge [style=invis]; SPOP -> Accumulation; } Figure 2. Mechanism of Action of this compound. this compound binds to the SPOP MATH domain, preventing substrate recognition. This inhibits ubiquitination, leading to the accumulation of tumor suppressor proteins and subsequent anti-cancer effects.

By blocking this interaction, this compound prevents the ubiquitination and degradation of SPOP substrates. In ccRCC cells, this leads to the stabilization and accumulation of PTEN and DUSP7, resulting in decreased phosphorylation of AKT and ERK and the suppression of cancer cell proliferation and survival.[6]

Quantitative Data

The efficacy of this compound and its analogs has been quantified through various in vitro assays. The primary metrics include IC50 values from cell-based viability assays and dissociation constants (KD) from biophysical binding assays.

| Compound | Assay Type | Cell Line / Protein | Value | Reference |

| This compound (6lc) | Cell Viability (IC50) | A498 (ccRCC) | 2.1 µM | [7] |

| This compound (6lc) | Cell Viability (IC50) | OS-RC-2 (ccRCC) | 3.5 µM | [7] |

| Compound 6b | Cell Viability (IC50) | A498 (ccRCC) | Micromolar range | [10] |

| Compound E1 | Surface Plasmon Resonance (KD) | SPOPMATH Domain | 1.54 µM | [3] |

Note: Compound E1 is a newer analog of this compound. Its KD value provides a direct measure of binding affinity to the SPOP MATH domain, suggesting that inhibitors in this class bind with low micromolar affinity.[3]

Experimental Protocols

Characterization of this compound involves a suite of biochemical and cell-based assays to confirm its mechanism of action and cellular effects. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Assess SPOP-Substrate Interaction

This protocol is designed to determine if this compound disrupts the interaction between SPOP and a known substrate, such as PTEN, in a cellular context.

Materials:

-

HEK293T or ccRCC cells (e.g., A498)

-

Expression plasmids for tagged proteins (e.g., FLAG-SPOP, HA-PTEN)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound (and DMSO as vehicle control)

-

Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.

-

Anti-FLAG antibody (for immunoprecipitation)

-

Protein A/G magnetic beads

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

-

Primary antibodies for Western blot: anti-FLAG, anti-HA, anti-PTEN

-

HRP-conjugated secondary antibodies

Procedure:

-

Cell Culture and Transfection: Seed HEK293T cells in 10-cm dishes. Co-transfect with FLAG-SPOP and HA-PTEN plasmids. Allow expression for 24-48 hours.

-

Inhibitor Treatment: Treat cells with the desired concentration of this compound or DMSO vehicle for 6-12 hours before harvesting.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells by adding 1 mL of ice-cold Co-IP Lysis Buffer. Scrape cells and transfer lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Reserve a small aliquot (20-40 µL) as the "Input" control.

-

Immunoprecipitation: Add anti-FLAG antibody (2-4 µg) to the clarified lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Bead Capture: Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. Incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Co-IP Wash Buffer.

-

Elution: After the final wash, remove all supernatant. Elute the protein complexes by resuspending the beads in 40 µL of 2x SDS-PAGE sample buffer and boiling at 95°C for 5-10 minutes.

-

Western Blot Analysis: Separate the "Input" and eluted IP samples by SDS-PAGE. Transfer to a PVDF membrane and probe with anti-HA or anti-PTEN antibodies to detect the co-precipitated substrate. Probe with anti-FLAG to confirm the immunoprecipitation of the bait protein. A reduced signal for PTEN in the this compound-treated lane compared to the DMSO control indicates disruption of the SPOP-PTEN interaction.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of a substrate (e.g., PTEN) to directly assess the inhibitory effect of this compound on the enzymatic activity of the CRL3SPOP complex.

Materials:

-

Recombinant proteins: E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UbcH5c), Ubiquitin, CRL3SPOP complex (or purified SPOP and CUL3/RBX1), and substrate protein (e.g., PTEN).

-

Ubiquitination Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT.

-

ATP solution (100 mM).

-

This compound (and DMSO as vehicle control).

-

SDS-PAGE materials and Western blot antibodies (anti-PTEN, anti-ubiquitin).

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture. A typical 20 µL reaction includes:

-

100 nM E1 enzyme

-

500 nM E2 enzyme

-

5-10 µM Ubiquitin

-

100 nM CRL3SPOP complex

-

200 nM substrate (PTEN)

-

4 µL 5x Reaction Buffer

-

Desired concentration of this compound or DMSO.

-

-

Initiate Reaction: Add 2 µL of 10 mM ATP to start the reaction.

-

Incubation: Incubate the reaction at 30°C or 37°C for 60-90 minutes.

-

Termination: Stop the reaction by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blot. Probe with an anti-PTEN antibody. A high-molecular-weight smear or ladder of bands above the unmodified PTEN band indicates polyubiquitination. The intensity of this smear should be visibly reduced in the presence of this compound.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cells, typically to determine the IC50 value.

Materials:

-

ccRCC cell lines (A498, OS-RC-2)

-

Complete culture medium

-

96-well cell culture plates

-

This compound

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Seed A498 or OS-RC-2 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor (and a DMSO vehicle control).

-

Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.

-

Viability Measurement (MTT Example):

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals form.

-

Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.

-

Mix thoroughly on an orbital shaker to dissolve the crystals.

-

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the DMSO control wells (representing 100% viability). Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

This compound represents a promising class of targeted therapeutics that function by inhibiting the SPOP-substrate protein interface. By preventing the degradation of key tumor suppressors, these inhibitors effectively counter the oncogenic activity of SPOP in cancers like ccRCC. The data demonstrate that this compound can induce cancer cell death and provides a strong rationale for its further development. Future work will likely focus on improving the potency and pharmacokinetic properties of these inhibitors, exploring their efficacy in combination with other cancer therapies, and identifying predictive biomarkers to select patient populations most likely to respond to SPOP-targeted treatment. This technical guide provides the foundational knowledge and methodologies for researchers to further investigate and develop this exciting new class of anti-cancer agents.

References

- 1. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Semisynthetic Approach to the Analysis of Tumor Suppressor PTEN Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intrinsic BET inhibitor resistance in SPOP-mutated prostate cancer is mediated by BET protein stabilization and AKT-mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. The nuclear ubiquitin ligase adaptor SPOP is a conserved regulator of C9orf72 dipeptide toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of novel and potent dual-targeting HDAC1/SPOP inhibitors using structure-based virtual screening, molecular dynamics simulation and evaluation of in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Spop-IN-1: A Targeted Approach to Modulating SPOP E3 Ligase Activity

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cellular regulation, the Speckle-type POZ protein (SPOP) has been identified as a critical E3 ubiquitin ligase adaptor involved in the degradation of numerous oncoproteins. Its frequent mutation in various cancers, particularly prostate cancer, has underscored its significance as a therapeutic target. A promising small molecule inhibitor, Spop-IN-1, has emerged as a selective tool to probe the function of SPOP and offers a potential avenue for therapeutic intervention. This technical guide provides an in-depth overview of the effects of this compound on the ubiquitination of SPOP substrates, compiling available data and outlining key experimental methodologies for researchers in oncology and drug development.

Core Mechanism: Inhibition of SPOP-Mediated Ubiquitination

This compound functions as a selective inhibitor of the SPOP E3 ubiquitin ligase complex. By interfering with the interaction between SPOP and its substrates, this compound prevents the polyubiquitination and subsequent proteasomal degradation of key cellular proteins. This leads to the accumulation of SPOP substrates, many of which are tumor suppressors.

One of the primary downstream effects observed with this compound treatment is the stabilization of Phosphatase and Tensin Homolog (PTEN) and Dual Specificity Phosphatase 7 (DUSP7).[1][2] The accumulation of these tumor suppressors leads to the subsequent reduction in the phosphorylation of key oncogenic kinases, AKT and ERK, thereby inhibiting cancer cell proliferation and survival.[1]

Quantitative Analysis of SPOP Inhibitors

While specific quantitative data for this compound's direct inhibition of substrate ubiquitination is not extensively available in the public domain, studies on other potent SPOP inhibitors provide valuable insights into the methodologies used for characterization.

| Inhibitor | Assay Type | Target | IC50 | Cell Lines | Reference |

| SPOP-i-6lc | Cell Viability | SPOP | 2.1 µM | A498 | [3] |

| 3.5 µM | OS-RC-2 | [3] | |||

| E1 | Fluorescence Polarization | SPOP-Substrate Interaction | 0.58 µM | N/A | [4] |

| 230D7 | Fluorescence Polarization | SPOP-Substrate Interaction | 12.52 µM | N/A | [4] |

These data highlight the utility of fluorescence polarization assays for quantifying the disruption of SPOP-substrate interactions and cell viability assays for assessing the functional consequences of SPOP inhibition in cancer cell lines.

Key Experimental Protocols

To facilitate further research into this compound and other SPOP inhibitors, this section details the essential experimental protocols.

In Vitro Ubiquitination Assay

This assay is crucial for directly measuring the enzymatic activity of the SPOP E3 ligase complex and the inhibitory effect of compounds like this compound.

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and ubiquitin.

-

Purified SPOP-Cullin3-RBX1 complex.

-

Purified substrate protein (e.g., PTEN, DUSP7, or a specific domain containing the SPOP-binding consensus motif).

-

This compound or other test compounds.

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM ATP, 0.1 mM DTT).

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies against the substrate and ubiquitin.

Procedure:

-

Set up the ubiquitination reaction by combining E1, E2, ubiquitin, the SPOP E3 ligase complex, and the substrate protein in the reaction buffer.

-

Add this compound at various concentrations to the respective reaction tubes. Include a vehicle control (e.g., DMSO).

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS loading buffer and boiling the samples.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using antibodies against the substrate to observe the appearance of higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.

-

Quantify the band intensities to determine the extent of ubiquitination and the dose-dependent inhibition by this compound.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to assess the interaction between SPOP and its substrates in a cellular context and how this interaction is affected by this compound.

Materials:

-

Cell lines expressing endogenous or tagged SPOP and its substrate.

-

This compound or other test compounds.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against SPOP or the tagged protein for immunoprecipitation.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS loading buffer).

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies against SPOP and the substrate.

Procedure:

-

Treat cells with this compound at the desired concentration and for the appropriate time.

-

Lyse the cells and quantify the protein concentration.

-

Incubate the cell lysate with the primary antibody against the "bait" protein (e.g., SPOP) overnight at 4°C.

-

Add protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluates by Western blotting using antibodies against both the "bait" (SPOP) and the "prey" (substrate) proteins to determine if the interaction is disrupted by this compound.

Cell Viability Assay

These assays determine the effect of SPOP inhibition on the proliferation and survival of cancer cells.

Materials:

-

Cancer cell lines of interest (e.g., clear-cell renal cell carcinoma lines like A498 or OS-RC-2).

-

This compound or other test compounds.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo).

-

Plate reader (colorimetric, fluorometric, or luminometric).

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal using the appropriate plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Visualizing the Molecular Pathways and Experimental Logic

To better understand the complex interactions and experimental designs, the following diagrams have been generated using the DOT language for Graphviz.

Caption: SPOP-mediated ubiquitination pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Co-Immunoprecipitation to study SPOP-substrate interaction.

Caption: Logical flow of a cell viability assay to determine the IC50 of this compound.

Conclusion and Future Directions

This compound represents a valuable chemical probe for elucidating the complex roles of the SPOP E3 ligase in normal physiology and disease. The methodologies outlined in this guide provide a framework for the continued investigation of this and other SPOP inhibitors. Future research should focus on obtaining more extensive quantitative data on the direct effects of this compound on the ubiquitination of a broader range of SPOP substrates. Furthermore, detailed structural studies of this compound in complex with SPOP will be instrumental in guiding the development of next-generation inhibitors with enhanced potency and specificity for the treatment of SPOP-driven cancers.

References

- 1. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the selectivity of Spop-IN-1 for SPOP

An In-depth Technical Guide on the Selectivity of Spop-IN-1 for SPOP

Introduction

Speckle-type POZ (S-phase kinase-associated protein-related) protein (SPOP) is a crucial component of the cellular protein degradation machinery. It functions as a substrate adaptor for the Cullin3-RING ubiquitin ligase (CRL3) complex, which identifies and marks specific proteins for destruction by the proteasome.[1][2] The dysregulation of SPOP, through mutation or overexpression, is implicated in the pathogenesis of various cancers, including prostate, endometrial, and kidney cancers.[2][3] In clear-cell renal cell carcinoma (ccRCC), SPOP is often overexpressed and mislocalized to the cytoplasm, where it promotes tumorigenesis by targeting tumor suppressor proteins for degradation.[4][5][6][7] This has made SPOP an attractive therapeutic target.

This compound is a small molecule inhibitor designed to block the interaction between SPOP and its substrates.[4][8] By doing so, it prevents the degradation of key tumor suppressors, leading to the suppression of oncogenic signaling pathways. This guide provides a detailed technical overview of this compound, focusing on its selectivity for SPOP, the experimental methods used to characterize it, and its mechanism of action.

Mechanism of Action: The SPOP E3 Ligase Complex

SPOP is a member of the MATH-BTB protein family. It contains two critical domains:

-

MATH domain (meprin and TRAF homology): This domain is responsible for recognizing and binding to specific SPOP-binding consensus (SBC) motifs on substrate proteins.[3][9]

-

BTB/POZ domain (Bric-a-brac, Tramtrack, Broad complex/Poxvirus and Zinc finger): This domain facilitates the dimerization of SPOP and its interaction with Cullin 3 (CUL3), integrating it into the larger CRL3 E3 ubiquitin ligase complex.[3][9]

The CRL3SPOP complex functions by recruiting an E2 ubiquitin-conjugating enzyme, which transfers ubiquitin molecules to lysine residues on the SPOP-bound substrate. This polyubiquitination marks the substrate for degradation by the 26S proteasome.[2] Key substrates of SPOP include several proteins involved in cell growth, proliferation, and apoptosis, such as:

-

PTEN (Phosphatase and tensin homolog): A tumor suppressor that negatively regulates the PI3K/AKT signaling pathway.[6][8]

-

DUSP7 (Dual specificity phosphatase 7): A phosphatase that dephosphorylates and inactivates ERK, a key component of the MAPK signaling pathway.[4][6][8]

-

DAXX (Death domain-associated protein): A pro-apoptotic protein.[2][6]

-

DEK Proto-Oncogene: A protein implicated in chromatin structure and cell invasion.[3][10]

-

Androgen Receptor (AR): A key driver of prostate cancer.[3][9]

This compound and its analogs function by directly binding to the MATH domain of SPOP, physically obstructing the binding site for substrates.[4] This inhibition stabilizes SPOP substrates, leading to the accumulation of tumor suppressors like PTEN and DUSP7 and a subsequent decrease in the activity of oncogenic pathways like AKT and ERK.[4][8]

Quantitative Data: Inhibitory Activity and Selectivity

The development of SPOP inhibitors has led to compounds with measurable potency in biochemical and cellular assays. While broad selectivity screening data against a comprehensive panel of E3 ligases is not extensively detailed in the public literature, the specific effects on SPOP substrates confirm a targeted mechanism of action. The compound often cited in literature, developed by Guo et al., is referred to as compound 6b (and may be analogous to this compound).

Table 1: Inhibitory Activity of SPOP Inhibitors

| Compound | Assay Type | Target Interaction | IC50 / Kd | Reference |

|---|---|---|---|---|

| SPOP-IN-6b | In vitro Inhibition | SPOP Activity | Micromolar (µM) range | [7][11] |

| HS-2 | In vitro Inhibition | SPOP Activity | 9.1 µM | [11] |

| HS-3 | In vitro Inhibition | SPOP Activity | 14.9 µM |[11] |

Note: Specific IC50 values for the original this compound are often reported in the micromolar range, though precise values from initial screens can vary. Newer compounds are being developed to improve potency.[7][11]

Table 2: Cellular Activity of SPOP Inhibitors in ccRCC Cell Lines

| Compound | Cell Line | Assay Type | Effect | IC50 | Reference |

|---|---|---|---|---|---|

| HS-2 | A498 (ccRCC) | Growth Inhibition | Anti-tumor activity | 1.6 µM | [11] |

| HS-2 | Caki-2 (ccRCC) | Growth Inhibition | Anti-tumor activity | 1.8 µM |[11] |

The data indicates that these inhibitors effectively suppress the growth of ccRCC cells that depend on overexpressed cytoplasmic SPOP.[4][5]

Experimental Protocols

Characterizing the selectivity and mechanism of a SPOP inhibitor requires a combination of biochemical and cell-based assays.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay quantifies the ability of an inhibitor to disrupt the SPOP-substrate protein-protein interaction (PPI) in a high-throughput format.

Objective: To determine the IC50 value of this compound for the SPOP-substrate interaction.

Materials:

-

Recombinant 6xHis-tagged SPOP MATH domain protein.

-

Biotinylated peptide representing a high-affinity SPOP binding motif (e.g., from the substrate Puc).

-

TR-FRET Donor: Terbium (Tb)-conjugated anti-6xHis antibody.

-

TR-FRET Acceptor: Streptavidin-conjugated fluorophore (e.g., d2 or XL665).

-

Assay Buffer (e.g., PBS, 0.01% BSA, 0.05% Tween-20).

-

This compound and other test compounds, serially diluted in DMSO.

-

Black, low-volume 384-well assay plates.

-

TR-FRET compatible plate reader with excitation at ~340 nm and dual emission detection at ~620 nm (donor) and ~665 nm (acceptor).[12]

Methodology:

-

Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense a small volume (e.g., <1 µL) of each concentration into the assay plate.

-

Reagent Preparation: Prepare a master mix of His-SPOP and Biotin-SBC peptide in assay buffer at 2x the final desired concentration.

-

Incubation: Add the His-SPOP/Biotin-SBC peptide mix to the compound-containing wells. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow the interaction to reach equilibrium.

-

Detection: Prepare a master mix of the Tb-anti-His antibody and Streptavidin-fluorophore in assay buffer. Add this mix to all wells. Incubate for another period (e.g., 60 minutes) in the dark.

-

Measurement: Read the plate using a TR-FRET plate reader. The reader will excite the Terbium donor and measure the emission at both 620 nm (donor) and 665 nm (acceptor) after a time delay (typically 50-100 µs) to reduce background fluorescence.[12][13]

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value. A decrease in the ratio indicates displacement of the substrate peptide from SPOP.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of a compound to its target protein within a native cellular environment.[14][15] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Objective: To confirm that this compound engages with SPOP in intact cells.

Materials:

-

ccRCC cells (e.g., A498) known to overexpress SPOP.

-

This compound and vehicle control (DMSO).

-

Phosphate-buffered saline (PBS) with protease inhibitors.

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

-

PCR thermocycler or heating blocks.

-

High-speed centrifuge.

-

SDS-PAGE and Western Blotting reagents.

-

Primary antibody against SPOP and a loading control (e.g., GAPDH).

-

Secondary HRP-conjugated antibody and chemiluminescent substrate.

Methodology:

-

Cell Treatment: Treat cultured ccRCC cells with this compound or vehicle (DMSO) at a desired concentration for a specified time (e.g., 1-2 hours).

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

-

Lysis and Clarification: Lyse the cells by repeated freeze-thaw cycles or sonication.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration and normalize all samples.

-

Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for SPOP.

-

Data Analysis: Quantify the band intensities for SPOP at each temperature for both the vehicle- and this compound-treated samples. Plot the percentage of soluble SPOP relative to the non-heated control against the temperature. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 3: Substrate Accumulation Assay via Western Blot

This assay provides functional evidence of SPOP inhibition by measuring the downstream consequence: the stabilization and accumulation of its known substrates.

Objective: To measure the increase in PTEN and DUSP7 levels following treatment with this compound.

Materials:

-

ccRCC cells (e.g., 786-O or A498).

-

This compound at various concentrations.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE and Western Blotting reagents.

-

Primary antibodies against PTEN, DUSP7, phospho-AKT (Ser473), phospho-ERK (Thr202/Tyr204), total AKT, total ERK, and a loading control (e.g., β-actin).

-

Secondary HRP-conjugated antibodies.

Methodology:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a dose-response of this compound or vehicle (DMSO) for a defined period (e.g., 8-24 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Western Blotting: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to the loading control. A dose-dependent increase in the levels of PTEN and DUSP7, and a corresponding decrease in phospho-AKT and phospho-ERK, would confirm effective SPOP inhibition in cells.[8]

Visualizations: Pathways and Workflows

SPOP Signaling Pathway and Point of Inhibition

Caption: SPOP-mediated ubiquitination of tumor suppressors and inhibition by this compound.

Experimental Workflow for TR-FRET Assay

Caption: Workflow for a competitive TR-FRET assay to measure SPOP inhibition.

Logical Diagram of Cellular Thermal Shift Assay (CETSA)

Caption: Principle of CETSA for confirming this compound target engagement in cells.

References

- 1. Intrinsically disordered substrates dictate SPOP subnuclear localization and ubiquitination activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SPOP and cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibition of speckle-type POZ protein-substrate interactions for the treatment of renal cell carcinoma - Hwang - Translational Cancer Research [tcr.amegroups.org]

- 5. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Ubiquitylome analysis identifies dysregulation of effector substrates in SPOP-mutant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of novel and potent dual-targeting HDAC1/SPOP inhibitors using structure-based virtual screening, molecular dynamics simulation and evaluation of in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. dcreport.org [dcreport.org]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

The Impact of Spop-IN-1 on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of Spop-IN-1, a selective inhibitor of the Speckle-type POZ (pox virus and zinc finger) protein (SPOP), an E3 ubiquitin ligase adaptor. SPOP is a critical regulator of protein degradation and its dysregulation is implicated in various cancers. In certain malignancies, such as clear-cell renal cell carcinoma (ccRCC), SPOP acts as an oncogene by targeting tumor suppressor proteins for proteasomal degradation. This compound and its analogs disrupt the interaction between SPOP and its substrates, leading to the accumulation of these tumor suppressors and subsequent inhibition of oncogenic signaling pathways. This guide summarizes the quantitative effects of SPOP inhibition, provides detailed experimental protocols for studying these effects, and visualizes the key signaling pathways and experimental workflows.

Introduction to SPOP and this compound

SPOP is a substrate adaptor protein for the Cullin 3-RING ubiquitin ligase (CRL3) complex, which mediates the ubiquitination and subsequent proteasomal degradation of a variety of cellular proteins.[1] The role of SPOP in cancer is context-dependent, functioning as a tumor suppressor in some cancers like prostate cancer, while acting as an oncogene in others, notably clear-cell renal cell carcinoma (ccRCC).[1][2] In ccRCC, SPOP is frequently overexpressed and mislocalized to the cytoplasm, where it targets several tumor suppressor proteins for degradation, thereby promoting tumorigenesis.[3]

This compound is a small molecule inhibitor designed to selectively block the substrate-binding groove of SPOP, thereby preventing the recruitment and degradation of its target proteins. This inhibitory action leads to the restoration of tumor suppressor function and the attenuation of downstream oncogenic signaling.

Quantitative Data on SPOP Inhibition

The following tables summarize the available quantitative data on the effects of SPOP inhibitors, including this compound and its analog SPOP-IN-6b.

| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound (6lc) | A498 (ccRCC) | Antiproliferative (MTT) | 2.1 | [4] |

| SPOP-IN-6b | A498 (ccRCC) | Antiproliferative | 2.7 | [4] |

| SPOP-IN-6b | Caki-2 (ccRCC) | Antiproliferative | 2-10.2 | [4] |

| SPOP-IN-6b | Ketr-3 (ccRCC) | Antiproliferative | 2-10.2 | [4] |

| SPOP-IN-6b | 769-P (ccRCC) | Antiproliferative | 2-10.2 | [4] |

| SPOP-IN-6b | OS-RC-2 (ccRCC) | Antiproliferative | 2-10.2 | [4] |

| SPOP-IN-6b | 786-O (ccRCC) | Antiproliferative | 2-10.2 | [4] |

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell proliferation.

| Treatment | Cell Line | Effect | Observation | Reference |

| SPOP knockdown (siRNA) | A498 (ccRCC) | Apoptosis | 70% ± 2.34% apoptosis rate | [5] |

| SPOP knockdown (siRNA) | A498 (ccRCC) | Colony Formation | 30% ± 1.2% colony formation efficiency (compared to 79% ± 2.1% in control) | [5] |

| This compound (6lc) | 786-O (ccRCC) | Protein Levels | Dose-dependent increase in PTEN and DUSP7 levels | [4] |

| This compound (6lc) | 786-O (ccRCC) | Phosphorylation | Dose-dependent decrease in phosphorylated AKT and ERK | [4] |

Downstream Signaling Pathways Affected by this compound

Inhibition of SPOP by this compound leads to the stabilization of several key tumor suppressor proteins, thereby impacting multiple downstream signaling pathways critical for cancer cell proliferation, survival, and growth.

PI3K/AKT Pathway

One of the primary consequences of SPOP inhibition is the accumulation of Phosphatase and Tensin Homolog (PTEN), a critical negative regulator of the PI3K/AKT signaling pathway.[3][4] By preventing PTEN degradation, this compound restores its tumor-suppressive function, leading to the dephosphorylation and inactivation of AKT.[4] This, in turn, inhibits the myriad of downstream effects of AKT activation, including cell survival, proliferation, and metabolic reprogramming.

Figure 1: this compound's effect on the PI3K/AKT pathway.

MAPK/ERK Pathway

This compound also impacts the MAPK/ERK pathway through the stabilization of Dual-Specificity Phosphatase 7 (DUSP7), a phosphatase that specifically dephosphorylates and inactivates ERK.[3][4] By preventing DUSP7 degradation, this compound leads to a reduction in phosphorylated ERK levels, thereby inhibiting downstream signaling that promotes cell proliferation and differentiation.[4]

Figure 2: this compound's impact on the MAPK/ERK pathway.

Hippo Signaling Pathway

Recent studies have indicated that SPOP can also target LATS1, a core kinase in the Hippo signaling pathway, for degradation.[6] The Hippo pathway is a key regulator of organ size and a tumor suppressor pathway. By preventing LATS1 degradation, SPOP inhibitors can lead to the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ, thereby inhibiting their pro-proliferative and oncogenic functions.

Figure 3: this compound's influence on the Hippo pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on downstream signaling pathways.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A498)

-

96-well plates

-

Complete culture medium

-

This compound (and vehicle control, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control for the desired time period (e.g., 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Figure 4: Workflow for the MTT cell viability assay.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins (e.g., PTEN, DUSP7, p-AKT, p-ERK).

Materials:

-

Treated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells treated with this compound or vehicle control and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometry analysis to quantify protein levels relative to a loading control (e.g., GAPDH or β-actin).

In Vivo Ubiquitination Assay

This assay is used to assess the ubiquitination status of a specific SPOP substrate.[7]

Materials:

-

HEK293T cells

-

Expression plasmids for His-tagged ubiquitin, FLAG-tagged substrate (e.g., PTEN), and SPOP

-

Transfection reagent

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer

-

Ni-NTA agarose beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Co-transfect HEK293T cells with plasmids for His-Ub, FLAG-substrate, and SPOP (with or without this compound treatment).

-

Treat cells with MG132 for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.

-

Lyse the cells under denaturing conditions.

-

Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Wash the beads extensively.

-

Elute the bound proteins.

-

Analyze the eluates by Western blotting using an anti-FLAG antibody to detect the ubiquitinated substrate.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by oncogenic SPOP activity. By inhibiting the SPOP-substrate interaction, this compound effectively upregulates key tumor suppressors, leading to the suppression of critical oncogenic signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, and potentially modulating the Hippo pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular mechanisms and therapeutic potential of SPOP inhibitors. Continued research in this area is crucial for the development of novel and effective cancer therapies.

References

- 1. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RNA interference-mediated silencing of speckle-type POZ protein promotes apoptosis of renal cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spop-IN-1: A Chemical Probe for Unraveling SPOP Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Speckle-type POZ protein (SPOP) is a substrate adaptor for the Cullin3-RING E3 ubiquitin ligase complex, playing a critical role in the ubiquitination and subsequent proteasomal degradation of a multitude of cellular proteins.[1][2] Dysregulation of SPOP function is implicated in the pathogenesis of various cancers, including prostate, endometrial, and kidney cancers, making it an attractive target for therapeutic intervention.[1][3] Spop-IN-1 is a selective small-molecule inhibitor of SPOP, serving as a valuable chemical probe to investigate the biological functions of SPOP and validate it as a druggable target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualization of its effects on key signaling pathways.

Introduction to SPOP and this compound

SPOP functions as a crucial regulator of protein homeostasis by targeting a diverse range of substrates for degradation.[1][3] The N-terminal MATH domain of SPOP recognizes specific binding motifs on its substrates, while the C-terminal BTB/POZ domain recruits the Cullin3-RING ligase machinery.[1][3] Substrates of SPOP include key proteins involved in cell cycle regulation, signal transduction, and tumorigenesis, such as the androgen receptor (AR), BET proteins (BRD2/3/4), c-MYC, ERG, and the tumor suppressors PTEN and DUSP7.[4][5][6][7]

This compound is a cell-permeable inhibitor that disrupts the interaction between SPOP and its substrates. By doing so, it prevents the ubiquitination and subsequent degradation of SPOP targets, leading to their accumulation and altered downstream signaling. This makes this compound an indispensable tool for elucidating the complex roles of SPOP in normal physiology and disease.

Quantitative Data for SPOP Inhibitors

The following table summarizes the available quantitative data for SPOP inhibitors related to this compound. It is important to note that the direct IC50 or Ki value for "this compound" is not consistently reported across public sources. The data below pertains to closely related and published SPOP inhibitors.

| Compound | Assay Type | Target/Cell Line | IC50 (µM) | Reference |

| SPOP-IN-6b | SPOP Inhibition | Biochemical | 3.58 | [8] |

| SPOP-IN-6b | Cell Viability | A498, Caki-2, Ketr-3, 769-P, 0S-RC-2, 786-0 | 2 - 10.2 | [8] |

| 6lc | Antiproliferative Activity | A498 | 2.1 | [9] |

| 6lc | Cytotoxicity | A549 | 16.2 | [9] |

Note: Researchers should carefully consider the specific compound and assay conditions when interpreting these values. The relationship between "6lc" and "this compound" should be confirmed from the primary literature.

Mechanism of Action and Signaling Pathways

This compound functions by competitively binding to the substrate-binding pocket of the SPOP MATH domain, thereby preventing the recruitment of its native substrates. This leads to the stabilization and accumulation of key tumor suppressors like PTEN and DUSP7.[7][9] The increased levels of these phosphatases result in the dephosphorylation and inactivation of downstream oncogenic kinases, primarily AKT and ERK.[7][9]

Signaling Pathway of SPOP Action and Inhibition by this compound

Caption: SPOP-mediated ubiquitination and degradation of substrates and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Ubiquitination Assay

This assay determines the ability of this compound to inhibit the SPOP-mediated ubiquitination of a substrate.

Experimental Workflow

Caption: Workflow for the in vitro ubiquitination assay.

Protocol:

-

Reaction Components:

-

E1 Activating Enzyme (e.g., UBE1)

-

E2 Conjugating Enzyme (e.g., UbcH5a)

-

Ubiquitin

-

ATP

-

Recombinant purified SPOP protein

-

Recombinant purified substrate protein (e.g., PTEN, DUSP7)

-

Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound (at various concentrations) and DMSO (vehicle control)

-

-

Procedure: a. Prepare a master mix containing E1, E2, ubiquitin, and ATP in ubiquitination buffer. b. Aliquot the master mix into separate reaction tubes. c. Add the recombinant substrate protein and SPOP protein to each tube. d. Add this compound or DMSO to the respective tubes and mix gently. e. Incubate the reactions at 37°C for 1-2 hours. f. Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. g. Analyze the samples by SDS-PAGE and Western blotting using antibodies against the substrate and ubiquitin to detect the ubiquitinated forms of the substrate.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to demonstrate that this compound disrupts the interaction between SPOP and its substrates in a cellular context.

Experimental Workflow

Caption: Workflow for the co-immunoprecipitation assay.

Protocol:

-

Cell Culture and Treatment:

-

Use a cell line (e.g., HEK293T) that transiently or stably expresses tagged versions of SPOP (e.g., FLAG-SPOP) and a substrate of interest (e.g., Myc-PTEN).

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 4-6 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 and protease inhibitors).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against the tag on SPOP (e.g., anti-FLAG antibody) conjugated to agarose or magnetic beads.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using SDS-PAGE sample buffer or a competitive elution peptide.

-

-

Analysis:

-

Analyze the input lysates and the eluted immunoprecipitates by SDS-PAGE and Western blotting using antibodies against the tags on both SPOP and the substrate. A decrease in the amount of co-immunoprecipitated substrate in the presence of this compound indicates disruption of the interaction.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of this compound to SPOP within intact cells.

Experimental Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Cell Treatment:

-

Culture a relevant cell line (e.g., a kidney or prostate cancer cell line with high SPOP expression).

-

Treat the cells with this compound or DMSO for 1-2 hours.

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated protein fraction (pellet).

-

-

Analysis:

-

Collect the supernatant and analyze the protein concentration.

-

Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an anti-SPOP antibody.

-

Quantify the band intensities and plot the percentage of soluble SPOP as a function of temperature. A rightward shift in the melting curve for this compound-treated cells compared to the DMSO control indicates stabilization of SPOP upon inhibitor binding.

-

Conclusion

This compound is a potent and selective chemical probe that has been instrumental in advancing our understanding of SPOP biology. Its ability to specifically inhibit the SPOP-substrate interaction allows for the detailed investigation of SPOP's role in various cellular processes and its contribution to diseases like cancer. The experimental protocols outlined in this guide provide a robust framework for researchers to utilize this compound effectively in their studies. Further characterization of this compound and the development of even more potent and specific inhibitors hold great promise for the therapeutic targeting of SPOP in human diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. SPOP-mediated ubiquitination and degradation of PDK1 suppresses AKT kinase activity and oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intrinsically disordered substrates dictate SPOP subnuclear localization and ubiquitination activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Spop-IN-1 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spop-IN-1 is a selective inhibitor of the Speckle-type POZ protein (SPOP), a substrate recognition component of the CULLIN 3-RING E3 ubiquitin ligase complex.[1] SPOP plays a critical role in tumorigenesis by targeting various tumor suppressor proteins for proteasomal degradation. In clear-cell renal cell carcinoma (ccRCC), SPOP is often overexpressed and mislocalized to the cytoplasm, where it contributes to cancer progression by degrading tumor suppressors such as PTEN and DUSP7.[1][2][3] this compound and its analogs function by disrupting the interaction between SPOP and its substrates, leading to the accumulation of these tumor suppressors and subsequent inhibition of oncogenic signaling pathways.[4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells.

Mechanism of Action

This compound inhibits the SPOP E3 ubiquitin ligase, preventing the ubiquitination and subsequent degradation of its substrates. This leads to the accumulation of key tumor suppressor proteins, including:

-

PTEN (Phosphatase and Tensin Homolog): A phosphatase that negatively regulates the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[1][2][4]

-

DUSP7 (Dual Specificity Phosphatase 7): A phosphatase that dephosphorylates and inactivates ERK (Extracellular signal-regulated kinase), a key component of the MAPK signaling pathway involved in cell growth and differentiation.[1][4]

By stabilizing PTEN and DUSP7, this compound effectively downregulates the pro-survival AKT pathway and the pro-proliferative ERK pathway, leading to anti-cancer effects in cell lines where SPOP is a driver of oncogenesis.[1][4]

Data Presentation

The following tables summarize the quantitative data for a potent analog of this compound, compound 6lc, in clear-cell renal cell carcinoma (ccRCC) cell lines. This data can be used as a starting point for designing experiments with this compound.

Table 1: IC50 Values of this compound Analog (6lc) in ccRCC Cell Lines

| Cell Line | IC50 (µM) | Assay Type | Reference |

| 786-O | ~2.5 | Cell Viability | [4] |

| A498 | ~5 | Cell Viability | [4] |

| Caki-1 | ~5 | Cell Viability | [4] |

Table 2: Effective Concentrations and Treatment Times of this compound Analog (6lc)

| Experiment | Cell Line | Concentration (µM) | Treatment Time | Observed Effect | Reference |

| Colony Formation | 786-O, A498 | 2.5, 5 | 10-14 days | Inhibition of colony formation | [4] |

| Protein Accumulation | 786-O | 2.5, 5, 10 | 24 hours | Increased PTEN and DUSP7 levels | [4] |

| Pathway Inhibition | 786-O | 2.5, 5, 10 | 24 hours | Decreased p-AKT and p-ERK levels | [4] |

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the signaling pathways affected by this compound and a general experimental workflow for its characterization in cell culture.

Experimental Protocols

Cell Culture and Treatment with this compound

Materials:

-

ccRCC cell lines (e.g., 786-O, A498, Caki-1)

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO to create a stock solution)

-

DMSO (vehicle control)

-

Tissue culture flasks/plates

Procedure:

-

Culture ccRCC cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.

-

Prepare a series of dilutions of this compound in culture medium from the stock solution. A typical starting concentration range based on analog data could be 0.1 µM to 20 µM.[4]

-

Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours for viability assays; 24 hours for protein analysis).[4]

Cell Viability Assay (MTT Assay)

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer

-

Microplate reader

Procedure:

-

After the desired incubation time with this compound, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-